molecular formula C17H19N3O2 B2587800 (2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine CAS No. 330828-87-0

(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine

Cat. No.: B2587800
CAS No.: 330828-87-0
M. Wt: 297.358
InChI Key: XVZLVIGMLMWGIT-UHFFFAOYSA-N
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Description

(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine is a complex organic compound that features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and a benzoimidazole moiety substituted with a methyl group at the 1 position

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid .

Scientific Research Applications

(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine involves its interaction with specific molecular targets. The benzoimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxy groups can also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine is unique due to the combination of the 2,3-dimethoxybenzyl group and the 1-methyl-1H-benzoimidazole moiety. This combination imparts specific chemical and biological properties that are not observed in the individual components .

Biological Activity

(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.

  • Molecular Formula : C17H19N3O2
  • Molecular Weight : 297.35 g/mol

The compound features a benzimidazole core, which is known for its diverse pharmacological effects. Benzimidazole derivatives have been extensively studied for their therapeutic potential across various medical applications.

Antibacterial Activity

Research indicates that compounds with a benzimidazole structure exhibit significant antibacterial properties. The compound this compound has been tested against several bacterial strains.

Table 1: Antibacterial Activity of Benzimidazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.025 mg/mL
This compoundEscherichia coli0.025 mg/mL

These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics such as ampicillin and ciprofloxacin .

Antifungal Activity

The antifungal activity of this compound is also noteworthy. Studies have shown that it demonstrates potent activity against various fungal strains.

Table 2: Antifungal Activity of Benzimidazole Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans0.050 mg/mL
This compoundAspergillus fumigatus0.050 mg/mL

The MIC values indicate that the compound is effective against common fungal pathogens .

Antiviral Activity

The antiviral properties of benzimidazole derivatives have been explored in various studies. While specific data on the antiviral efficacy of this compound is limited, related compounds have shown activity against RNA viruses by inhibiting viral RNA synthesis . Future studies are needed to assess the direct antiviral effects of this specific compound.

Anti-inflammatory Activity

Benzimidazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, certain derivatives have been shown to block Lck activity, which is crucial in T-cell activation and inflammation . The potential of this compound in this regard warrants further investigation.

Case Studies

A notable study examined a series of benzimidazole derivatives for their biological activities. The findings revealed that modifications to the benzimidazole structure significantly impacted antibacterial and antifungal potency. Specifically, compounds with electron-donating groups exhibited enhanced activity against S. aureus and E. coli, suggesting that structural optimization could lead to more effective therapeutics .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-20-11-19-14-9-13(7-8-15(14)20)18-10-12-5-4-6-16(21-2)17(12)22-3/h4-9,11,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZLVIGMLMWGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NCC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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